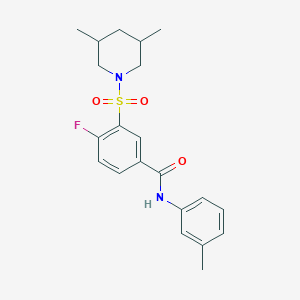

3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a fluorine atom and a sulfonyl group attached to a piperidine ring. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 3,5-dimethylpiperidine with appropriate sulfonyl chloride under basic conditions to form the sulfonyl derivative.

Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

Coupling with Benzamide: The final step involves coupling the sulfonyl piperidine derivative with m-tolylbenzamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) to reduce the sulfonyl group to a thiol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its mechanism of action and potential therapeutic targets.

Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound may act as an enzyme inhibitor or receptor antagonist, modulating various biochemical pathways. The sulfonyl group and fluorine atom play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

3-fluoro-N-(m-tolyl)benzamide: Lacks the sulfonyl and piperidine groups, resulting in different biological activity.

4-fluoro-N-(m-tolyl)benzamide: Similar structure but without the sulfonyl and piperidine groups.

3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(phenyl)benzamide: Similar structure but with a phenyl group instead of m-tolyl.

Uniqueness

The presence of the 3,5-dimethylpiperidin-1-yl)sulfonyl group and the fluorine atom in 3-((3,5-dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide imparts unique chemical and biological properties, making it distinct from other similar compounds. These structural features contribute to its specific binding interactions and biological activity, making it a valuable compound for scientific research.

Biological Activity

3-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-4-fluoro-N-(m-tolyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features, including a sulfonyl group, a fluorine atom, and a piperidine ring, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.

Chemical Structure and Properties

The compound's IUPAC name is this compound. The molecular formula is C21H25FN2O3S, and it possesses a molecular weight of approximately 396.56 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C21H25FN2O3S |

| Molecular Weight | 396.56 g/mol |

| IUPAC Name | This compound |

| CAS Number | 451475-03-9 |

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological activities:

- Enzyme Inhibition : The sulfonamide moiety is known for its role in enzyme inhibition. Compounds similar to benzamides often act as inhibitors for various enzymes, potentially impacting metabolic pathways.

- Receptor Modulation : The piperidine ring structure suggests possible interactions with neurotransmitter receptors, which could lead to modulation of neuronal signaling pathways.

- Antitumor Activity : Preliminary studies have indicated that related compounds exhibit cytotoxic effects against cancer cells. For instance, compounds that share structural similarities with this compound have shown selective toxicity towards malignant cells while sparing non-malignant cells .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : By binding to the active sites of specific enzymes, the compound may prevent substrate access and thus inhibit enzymatic reactions.

- Modulation of Cellular Signaling : Acting as an agonist or antagonist at various receptors can alter downstream signaling pathways, influencing cellular responses such as proliferation and apoptosis.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

- Cytotoxicity Studies : A study evaluating dimers of 3,5-bis(benzylidene)-4-piperidones demonstrated significant cytotoxicity against human malignant cells (HL-60 and HSC series). These compounds activated caspases involved in apoptosis and induced cell cycle arrest . While specific data for the target compound is limited, these findings suggest a promising avenue for further exploration.

- TRPV1 Antagonism : Related compounds have shown promising results as TRPV1 antagonists, which are relevant in pain management and inflammation control. For example, specific derivatives demonstrated high binding potency and analgesic activity in animal models .

Comparative Analysis with Similar Compounds

Comparative studies highlight the unique attributes of this compound against similar compounds:

| Compound | Activity Type | Notes |

|---|---|---|

| 3,5-Dimethylpiperidine | Precursor | Used in synthesis |

| 4-Fluorobenzamide | Enzyme Inhibitor | Shares benzamide core |

| N-(2-Methylphenyl)benzamide | Lacks sulfonyl group | Similar structure |

Properties

IUPAC Name |

3-(3,5-dimethylpiperidin-1-yl)sulfonyl-4-fluoro-N-(3-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O3S/c1-14-5-4-6-18(10-14)23-21(25)17-7-8-19(22)20(11-17)28(26,27)24-12-15(2)9-16(3)13-24/h4-8,10-11,15-16H,9,12-13H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTDJYWDVJEVPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC(=C3)C)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.